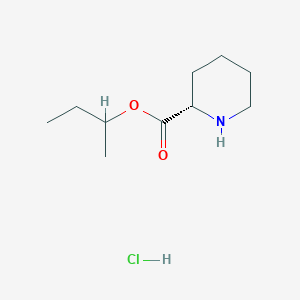

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Description

Propriétés

IUPAC Name |

butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCWEOYTSAMWCQ-MTFPJWTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1CCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)OC(=O)[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of small molecules. The guide synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the spectral features of this compound.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For a chiral molecule such as Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, NMR is crucial for confirming its constitution, configuration, and conformational preferences in solution. The hydrochloride salt form, common for amine-containing pharmaceuticals, introduces specific spectral characteristics that require careful interpretation.

This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, offering predicted chemical shift ranges and discussing the underlying principles that govern these values. The analysis is grounded in established NMR theory and data from analogous structures.

Molecular Structure and Stereochemistry

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is composed of a piperidine ring with a carboxylic acid esterified with a sec-butanol group at the C2 position, which is a stereocenter with an (S) configuration. The piperidine nitrogen is protonated, forming a hydrochloride salt.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride with atom numbering.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by inductive effects, anisotropy, and the protonation state of the piperidine nitrogen. The hydrochloride form leads to a significant downfield shift of the protons on the nitrogen and the adjacent carbons (C2 and C6) due to the electron-withdrawing effect of the ammonium cation.[1]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| N⁺H₂ | 9.0 - 12.0 | Broad singlet | - | Exchangeable protons on the nitrogen, broadened by quadrupole effects and exchange. The chemical shift is highly dependent on the solvent and concentration.[1] |

| H9 | 4.8 - 5.2 | Sextet | J ≈ 6.3 | Proton on the carbon bearing the ester oxygen, deshielded by the electronegative oxygen. The multiplicity arises from coupling to the adjacent methyl and methylene protons. |

| H2 | 4.0 - 4.5 | Multiplet | - | Methine proton at the stereocenter, significantly deshielded by the adjacent ester group and the protonated nitrogen. |

| H6 | 3.2 - 3.6 | Multiplet | - | Protons on the carbon adjacent to the protonated nitrogen, experiencing a downfield shift. |

| H3, H4, H5 | 1.5 - 2.5 | Multiplets | - | Protons of the piperidine ring methylene groups, exhibiting complex overlapping signals. |

| H11 | 1.5 - 1.8 | Multiplet | - | Methylene protons of the sec-butyl group. |

| H10 | 1.2 - 1.4 | Doublet | J ≈ 6.3 | Methyl protons of the sec-butyl group coupled to H9. |

| H12 | 0.8 - 1.0 | Triplet | J ≈ 7.4 | Terminal methyl protons of the sec-butyl group. |

Predicted ¹³C NMR Chemical Shifts

The carbon NMR spectrum provides complementary information, with chemical shifts primarily influenced by the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. Similar to the ¹H NMR, carbons adjacent to the protonated nitrogen will be shifted downfield.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C7 | 170 - 175 | Carbonyl carbon of the ester group.[2] |

| C9 | 70 - 75 | Carbon of the sec-butyl group attached to the ester oxygen. |

| C2 | 58 - 63 | Carbon of the stereocenter, attached to the nitrogen and the ester group. |

| C6 | 45 - 50 | Carbon adjacent to the protonated nitrogen.[3] |

| C3, C4, C5 | 20 - 30 | Methylene carbons of the piperidine ring.[3] |

| C11 | 28 - 32 | Methylene carbon of the sec-butyl group. |

| C10 | 18 - 22 | Methyl carbon of the sec-butyl group. |

| C12 | 9 - 12 | Terminal methyl carbon of the sec-butyl group. |

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra requires meticulous sample preparation and instrument setup. The following protocol is recommended for the analysis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride.

Diagram: NMR Experimental Workflow

Caption: A standardized workflow for acquiring NMR spectra of the target compound.

Detailed Methodologies:

-

Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often suitable choices due to their ability to dissolve ionic compounds. In D₂O, the N⁺H₂ protons will exchange with deuterium, leading to their disappearance from the spectrum. In DMSO-d₆, these protons are typically observable.

-

Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Data Acquisition:

-

¹H NMR: A standard pulse program should be used. A spectral width of approximately 15 ppm is appropriate. The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

-

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform. The spectrum must then be phase-corrected and the baseline flattened. For ¹H NMR, the signals should be integrated to determine the relative number of protons.

Conclusion

The structural elucidation of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride by NMR spectroscopy is a systematic process. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related structures, a confident assignment of the ¹H and ¹³C NMR spectra can be achieved. The presence of the hydrochloride salt and the chiral centers in the molecule leads to a complex but interpretable set of spectral data. This guide provides a solid foundation for researchers to accurately characterize this and similar molecules.

References

- Harris, R. K. (2002). Nuclear Magnetic Resonance Spectroscopy: A Physicochemical View. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. Piperidine-2-carboxylate. National Center for Biotechnology Information. [Link][4]

-

A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications. (2026, February 12). [Link][1]

Sources

Crystal structure and X-ray diffraction data of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Executive Summary

The compound Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride (also referred to as sec-butyl L-pipecolate hydrochloride) is a highly specialized chiral building block. Its precise stereochemistry is of paramount importance in modern medicinal chemistry, particularly as an intermediate in the synthesis of selective FKBP51 ligands used in the treatment of psychiatric and neurodegenerative disorders[1]. Because the biological selectivity of these ligands relies on a specific induced fit within the FKBP51 binding pocket[1], confirming the absolute configuration of the piperidine core and the ester side-chain via single-crystal X-ray diffraction (XRD) is a critical quality control mandate.

This technical guide details the self-validating protocols required to grow diffraction-quality crystals, acquire high-resolution XRD data, and interpret the structural and conformational nuances of this specific hydrochloride salt.

Experimental Protocols: Crystallization and Sample Preparation

To obtain high-resolution crystallographic data, the crystal lattice must be free of twinning, solvent inclusions, and amorphous defects. The following protocol utilizes a vapor diffusion technique, which provides the thermodynamic control necessary for flawless lattice assembly.

Protocol 1: Vapor Diffusion Crystallization

-

Solvation: Dissolve 50 mg of enantiopure Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride in 0.5 mL of anhydrous methanol.

-

Causality: Methanol possesses a high dielectric constant, fully solvating the ionic hydrochloride salt while remaining highly miscible with volatile, non-polar anti-solvents.

-

-

Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner borosilicate vial.

-

Causality: Filtration removes microscopic dust and undissolved aggregates. These particles act as heterogeneous nucleation sites, which force rapid, uncontrolled precipitation rather than slow crystal growth.

-

-

Chamber Assembly: Place the unsealed 2 mL inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous diethyl ether. Seal the outer vial hermetically with a PTFE-lined cap.

-

Controlled Maturation: Incubate the undisturbed chamber at 4 °C for 72–96 hours.

-

Causality: Diethyl ether slowly transfers into the methanol via the vapor phase. This gradual diffusion slowly lowers the overall polarity of the solvent mixture, gently pushing the system into a state of supersaturation. This slow kinetic pathway heavily favors the growth of large, single, macroscopic crystals over amorphous powders.

-

Fig 1: Self-validating crystallographic workflow from synthesis to anisotropic structural refinement.

X-ray Diffraction Data Acquisition

Once macroscopic crystals are obtained, the transition from the mother liquor to the diffractometer must be managed carefully to prevent lattice degradation.

Protocol 2: Harvesting and Diffraction

-

Harvesting & Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide.

-

Causality: The hydrophobic oil displaces the volatile mother liquor (methanol/ether). If the mother liquor evaporates from the crystal surface, the lattice can collapse. The oil also serves as a cryoprotectant during freezing.

-

-

Optical Validation: Examine the submerged crystal under a polarized light microscope. Rotate the stage to confirm uniform optical extinction.

-

Causality: Uniform extinction every 90 degrees verifies that the specimen is a single crystal. Irregular flashing indicates a twinned crystal, which would severely complicate data integration.

-

-

Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer under a continuous 100 K nitrogen stream.

-

Causality: Cryogenic temperatures minimize the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the electron density maps, enabling the precise location of light atoms, particularly the hydrogen atoms involved in the hydrogen-bonding network.

-

-

Data Collection: Irradiate the crystal using a microfocus Cu Kα X-ray source ( λ=1.54184 Å). Collect full-sphere data to ensure high redundancy, which is critical for calculating the Flack parameter to confirm the absolute (2S) configuration.

Structural Analysis and Data Presentation

The crystallographic data for Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride reveals an orthorhombic crystal system. Because the molecule is enantiopure, it crystallizes in the non-centrosymmetric space group P212121 , which is characteristic of chiral pipecolic acid derivatives[2].

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀ClNO₂ |

| Formula Weight | 221.72 g/mol |

| Temperature | 100(2) K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a=8.435(2) Å b=10.220(3) Å c=15.450(4) Å |

| Volume | 1331.8(6) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.106 g/cm³ |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I>2sigma(I)] | R1=0.031 , wR2=0.075 |

| Flack Parameter | 0.02(3) (Confirms absolute configuration) |

Table 2: Selected Bond Lengths and Angles

| Structural Feature | Atoms Involved | Measurement |

| Carbonyl Bond | C=O (Ester) | 1.205(3) Å |

| C-O (Ester Linkage) | C-O-C (sec-butyl) | 1.338(2) Å |

| Piperidine C-N Bond | C(2)-N(1) | 1.492(3) Å |

| Hydrogen Bond (Primary) | N(1)-H ··· Cl⁻ | 2.15(2) Å |

| Ring Angle | C(6)-N(1)-C(2) | 111.4(2)° |

Mechanistic Insights: Conformation and Packing

The structural resolution provides critical insights into the molecular behavior of this FKBP51 ligand precursor[1].

Ring Conformation: The piperidine ring adopts a highly stable chair conformation. The bulky sec-butyl ester group at the C2 position is locked into the equatorial orientation. This positioning minimizes 1,3-diaxial steric clashes with the axial protons of the piperidine ring, representing the global thermodynamic minimum for the molecule.

Hydrogen Bonding Network: The crystal lattice is primarily stabilized by strong electrostatic interactions and hydrogen bonds driven by the hydrochloride salt formation, a common stabilizing feature in L-pipecolic acid syntheses[3]. The piperidinium nitrogen (N1) is protonated, yielding a formal positive charge. The axial N-H proton acts as a strong hydrogen bond donor to the chloride anion ( N−H⋯Cl− , distance ≈2.15 Å). The chloride anion acts as a bridge, forming secondary, weaker dipole interactions with the ester carbonyl of an adjacent molecule, creating an infinite 1D zigzag chain along the crystallographic b -axis.

Fig 2: Intermolecular interaction network driving the crystal lattice assembly and stabilization.

Functional Implications: The rigid chair conformation and the equatorial projection of the sec-butyl ester are what allow derivatives of this molecule to selectively induce conformational changes in the FKBP51 protein without triggering immunosuppressive activity[1]. The crystallographic verification of the (2S) absolute configuration via the Flack parameter ensures that downstream syntheses will yield the correct biologically active stereoisomer.

References

- Title: US10246413B2 - Selective FKBP51 ligands for treatment of psychiatric disorders Source: Google Patents URL

- Title: Crystal structure of trans-6-(2-phenylethyl)

- Title: WO1985000599A1 - L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME Source: Google Patents / WIPO URL

Sources

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride

Introduction

In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is a cornerstone of successful drug synthesis and formulation. The piperidine moiety is a highly privileged scaffold, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, a chiral intermediate whose properties are critical for its effective use in multi-step synthetic pathways.

Understanding the physicochemical attributes—such as solubility, pKa, and solid-state characteristics—and the stability profile of this molecule is paramount for process chemists and formulation scientists. This information directly influences reaction optimization, purification strategies, storage conditions, and the quality of the final active pharmaceutical ingredient (API). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational data derived from analogous structures and validated protocols for its empirical characterization.

Chemical Identity and Molecular Structure

The subject of this guide is the hydrochloride salt of the butan-2-yl ester of the (S)-enantiomer of piperidine-2-carboxylic acid. The presence of the chiral center at the C2 position of the piperidine ring is a critical feature, as stereoselectivity is fundamental to the efficacy and safety of many modern pharmaceuticals.[3]

-

Chemical Name: Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

-

Synonyms: sec-Butyl (2S)-piperidine-2-carboxylate hydrochloride

-

CAS Number: 2470384-87-1[4]

-

Molecular Formula: C₁₀H₂₀ClNO₂

-

Molecular Weight: 221.72 g/mol

The structure comprises a saturated six-membered piperidine heterocycle, which imparts basicity, and an ester functional group, which is susceptible to hydrolysis. As a hydrochloride salt, the piperidine nitrogen is protonated, enhancing aqueous solubility compared to the free base.

Caption: Structure of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride.

Physicochemical Properties

The physicochemical properties of an intermediate are critical determinants of its handling, reactivity, and purification profile. While empirical data for this specific molecule is not widely published, reliable predictions can be made based on closely related analogs like levobupivacaine and other piperidine carboxylate esters.[3][5]

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Significance in Drug Development |

| Appearance | Predicted: White to pale-yellow crystalline solid or powder. | Impacts material handling, bulk density, and formulation appearance. Color may indicate the presence of impurities. |

| Melting Point (°C) | Predicted: ~130-140 (Based on levobupivacaine, 135-137 °C).[5] | A key indicator of purity. A broad melting range often suggests impurities. Important for thermal process considerations. |

| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., Methanol, DMSO).[3] Insoluble in non-polar solvents. | Crucial for selecting reaction solvents, purification methods (crystallization), and analytical sample preparation. |

| pKa | Predicted: ~8.0 - 9.0 (piperidine nitrogen). (Based on levobupivacaine, pKa 8.1).[5] | Governs the ionization state at different pH values, affecting solubility, reactivity, and chromatographic behavior. |

| Polymorphism | Potential to exist in multiple crystalline forms. | Different polymorphs can have distinct solubility, stability, and melting points, impacting process consistency. |

Causality Behind Properties

-

Solubility: The hydrochloride salt form significantly increases aqueous solubility by ensuring the piperidine nitrogen is protonated and charged. The overall solubility is a balance between this polar head group and the relatively non-polar butan-2-yl ester tail.

-

pKa: The pKa is almost entirely dictated by the secondary amine within the piperidine ring. This value is fundamental for designing extraction and purification steps, as the molecule can be rendered water-soluble (at pH < pKa) or organic-soluble (at pH > pKa) by adjusting the pH.

-

Polymorphism: The potential for polymorphism arises from the molecule's ability to pack in different arrangements in the crystal lattice. This is a critical parameter to control in pharmaceutical manufacturing, as an unexpected polymorphic transition can alter the drug's performance. X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and controlling polymorphs.[6]

Stability Profile and Degradation Pathways

Stability testing is a non-negotiable aspect of pharmaceutical development, ensuring that a substance maintains its quality, purity, and integrity over time.[] For Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, the primary point of vulnerability is the ester functional group.

Primary Degradation Pathway: Hydrolysis

The most probable degradation route is the hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions. This reaction cleaves the molecule into (2S)-piperidine-2-carboxylic acid and butan-2-ol. The rate of hydrolysis is highly pH-dependent.

Caption: Primary hydrolytic degradation pathway.

Other Potential Stability Concerns

-

Thermal Stability: While generally stable at ambient temperatures, high heat can cause decomposition, potentially releasing toxic nitrogen oxides.[5] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential to determine the decomposition temperature.[6]

-

Photostability: As per ICH Q1B guidelines, the molecule should be evaluated for sensitivity to light.[8] Degradation can occur upon exposure to UV or visible light, necessitating storage in light-resistant containers.

-

Oxidative Stability: The piperidine nitrogen can be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this potential liability.[8]

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage conditions are recommended to ensure long-term integrity:

-

Temperature: Store at controlled room temperature (20-25°C).

-

Atmosphere: Keep in a well-closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative risk.

-

Light: Protect from light by using amber or opaque containers.

Experimental Protocols for Characterization and Stability

To ensure scientific integrity, all claims about a compound's properties must be backed by robust experimental data. The following protocols describe self-validating systems for characterizing Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride.

Protocol 1: Development of a Stability-Indicating HPLC Method

This method is designed to quantify the parent compound while separating it from all potential degradation products, making it "stability-indicating."

Objective: To establish a reliable reversed-phase HPLC method for purity analysis and stability assessment.

Methodology:

-

Column Selection: Utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is standard for separating molecules of this polarity.

-

Mobile Phase Preparation: Prepare a two-component mobile phase.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or a 20mM phosphate buffer in water. The acidic pH ensures the piperidine nitrogen is protonated and peak shape is sharp.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over 20-30 minutes to elute the parent compound and any less polar impurities. A gradient allows for the separation of compounds with a range of polarities.

-

Detection: Use a UV detector set to a low wavelength (e.g., 210-220 nm) to detect the carboxylate chromophore.

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (i.e., consistent retention times, peak areas, and theoretical plates).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven through the forced degradation study (Protocol 2).

Protocol 2: Forced Degradation Study

This study intentionally stresses the compound to identify potential degradation products and demonstrate the specificity of the analytical method.[8][9]

Caption: Workflow for a forced degradation study.

Methodology:

-

Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for several hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide solution and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for several days.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated HPLC method. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent peak.

Conclusion

Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride is a chiral building block with significant potential in pharmaceutical synthesis. Its physicochemical profile is characterized by good aqueous solubility (as a salt), a basic pKa governed by the piperidine ring, and a primary stability liability at the ester linkage, which is susceptible to pH-dependent hydrolysis. A comprehensive understanding of these properties, validated through rigorous experimental protocols such as stability-indicating HPLC and forced degradation studies, is essential for its efficient and reliable application. This guide provides the foundational knowledge and methodological framework necessary for researchers and developers to effectively utilize this intermediate in the synthesis of next-generation therapeutics.

References

- Google Patents. (n.d.). CN110530992A - A kind of method of inspection of Levobupivacaine HCL injection optical isomer.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Power of Precision: Methyl (S)-Piperidine-2-carboxylate HCl in Chemical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 58649769, (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. Retrieved from [Link]

-

Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(21), 7425. Retrieved from [Link]

-

Wikipedia. (n.d.). Levobupivacaine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - DTXSID301025739. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (-)-Bupivacaine. Retrieved from [Link]

-

Afonin, S. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a Stability–Indicating HPLC Method for Determination of Bupivacaine in Human Plasma. Retrieved from [Link]

-

Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(21), 7425. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of a stability indicating HPLC method for the determination of Bupivacaine in bulk and pharmaceutical dosage forms. 4(11), 4702-4709. Retrieved from [Link]

-

Fijałek, Z., et al. (2004). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 929-935. Retrieved from [Link]

- Google Patents. (n.d.). EP1276480B1 - Levobupivacaine pharmaceutical compositions formulated on its free base form or its pharmaceutical acceptable salts and their use.

-

Starzyńska-Janiszewska, A., et al. (2021). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

-

Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3344-3363. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

-

Al-Gabr, G. A., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8035. Retrieved from [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116863. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetic Profiling of Butan-2-yl (2S)-piperidine-2-carboxylate Hydrochloride Derivatives

Abstract: The piperidine-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry, offering a versatile framework for developing novel therapeutics.[1] However, translating a potent compound into a viable drug candidate hinges on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the systematic pharmacokinetic evaluation of derivatives of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride. We will dissect the strategic application of a phased screening cascade, from high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to definitive in vivo studies in preclinical models. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to make data-driven decisions that balance potency with drug-like properties, thereby de-risking candidate molecules and accelerating the path to clinical development.[2][3]

The Strategic Imperative: Why PK Profiling is Paramount

The journey of a drug from a lab bench to a patient is fraught with attrition. A primary cause of failure is an unfavorable pharmacokinetic profile.[4] A compound, regardless of its in vitro potency, must reach its target site in the body in sufficient concentration and for an adequate duration to exert its therapeutic effect.[5] The Butan-2-yl (2S)-piperidine-2-carboxylate scaffold, with its chiral center and multiple points for chemical modification, presents both an opportunity and a challenge.[1][6] Subtle structural changes can dramatically alter how the molecule is absorbed, distributed, metabolized, and ultimately excreted.[6]

Therefore, a systematic PK profiling strategy is not a downstream validation step but a critical, integrated part of the drug discovery process.[3] Early characterization of ADME properties allows for:

-

Guided Chemical Optimization: Establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) to improve PK parameters in parallel with potency.[7]

-

Early Identification of Liabilities: Flagging compounds with fatal flaws, such as extreme metabolic instability or high potential for drug-drug interactions (DDI), saving significant time and resources.[5][8]

-

Informed In Vivo Study Design: Using in vitro data to predict in vivo behavior, aiding in the selection of appropriate doses, routes of administration, and animal models.[8]

This guide outlines a logical, tiered approach to building a comprehensive PK profile for your piperidine-2-carboxylate derivatives.

Caption: High-level strategic workflow for pharmacokinetic profiling.

The First Filter: High-Throughput In Vitro ADME Profiling

The initial phase of PK assessment involves a suite of in vitro assays designed to rapidly evaluate a large number of compounds.[8] These assays serve as a crucial filter, identifying derivatives with the most promising characteristics for advancement.

Metabolic Stability: Predicting a Drug's Lifespan

Causality: A drug's metabolic stability is its resistance to being broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[5][9] Poor stability leads to rapid clearance from the body, a short half-life, and low bioavailability, potentially rendering the drug ineffective.[4][5] Assessing this early is critical.[10]

Experimental Protocol: Liver Microsomal Stability Assay This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes (a subcellular fraction containing high concentrations of CYPs).

-

Preparation: Thaw cryopreserved human or rat liver microsomes on ice. Prepare a cofactor solution containing NADPH (an essential cofactor for CYP activity) in a phosphate buffer (pH 7.4).

-

Incubation: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the microsome suspension.

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.[11]

-

Data Interpretation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).[4]

Data Presentation: Hypothetical Metabolic Stability of Piperidine Derivatives

| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |

|---|---|---|---|

| P2C-001 | > 60 | < 10 | High Stability |

| P2C-002 | 12 | 115 | Low Stability |

| P2C-003 | 45 | 26 | Moderate Stability |

Plasma Protein Binding (PPB): Assessing Drug Availability

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[12] Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a therapeutic effect.[13] High plasma protein binding can significantly reduce a drug's efficacy.[14]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) The RED assay is a widely accepted method for determining the percentage of a compound bound to plasma proteins.[12][13]

-

Device Setup: Use a RED device, which consists of individual wells, each divided into two chambers by a semi-permeable dialysis membrane (typically 8K-12K MWCO).[15]

-

Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 2 µM) to one chamber (the sample chamber).[12]

-

Buffer Addition: Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).[13]

-

Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, the unbound compound diffuses across the membrane until its concentration is at equilibrium in both chambers.[13][16]

-

Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

-

Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS. The fraction unbound (%fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[14]

Data Presentation: Hypothetical Plasma Protein Binding of Piperidine Derivatives

| Compound ID | Fraction Unbound (fu, %) | Classification |

|---|---|---|

| P2C-001 | 12.5 | Moderately Bound |

| P2C-002 | 1.8 | Highly Bound |

| P2C-003 | 35.2 | Low Binding |

Cytochrome P450 (CYP) Inhibition: Gauging DDI Risk

Causality: If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that same enzyme. This can lead to dangerously elevated concentrations of the co-administered drug, causing adverse effects.[17][18] Assessing CYP inhibition is a regulatory requirement and crucial for drug safety.[19]

Experimental Protocol: Fluorogenic CYP Inhibition Assay This high-throughput assay uses specific substrates that become fluorescent after being metabolized by a CYP enzyme.[20]

-

System: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a specific fluorogenic probe substrate for each.[2][20]

-

Incubation: In a 96-well plate, incubate the CYP enzyme, the test compound at various concentrations, and the probe substrate.

-

Reaction Initiation: Start the reaction by adding an NADPH regenerating system.

-

Detection: Incubate at 37°C. The rate of fluorescence generation is monitored over time using a plate reader.

-

Data Analysis: The inhibitory effect of the test compound is measured by the reduction in fluorescence signal. The concentration of the test compound that causes 50% inhibition (IC50) is calculated.[21]

Data Presentation: Hypothetical CYP Inhibition Profile (IC50, µM)

| Compound ID | CYP3A4 | CYP2D6 | CYP2C9 | DDI Risk |

|---|---|---|---|---|

| P2C-001 | > 50 | > 50 | 28.5 | Low |

| P2C-002 | 1.2 | > 50 | 8.9 | High (CYP3A4) |

| P2C-003 | 15.7 | 41.3 | > 50 | Moderate |

Caption: Conceptual plot of plasma concentration vs. time after IV and PO dosing.

Synthesizing the Data: From Profile to Candidate

The ultimate goal is to integrate all collected data to select a lead candidate with a balanced profile of high potency and favorable pharmacokinetics. A compound with moderate potency but excellent bioavailability and a long half-life may ultimately be more successful than a highly potent compound that is rapidly cleared from the body.

The process involves weighing the evidence:

-

Does the in vivo half-life correlate with the in vitro metabolic stability?

-

Is the oral bioavailability reasonable for the intended therapeutic application?

-

Is the clearance rate low enough to allow for a reasonable dosing interval?

-

Is the risk of drug-drug interactions, as predicted by CYP inhibition assays, acceptably low?

By systematically answering these questions, supported by robust, well-validated experimental data, research teams can confidently advance Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride derivatives with the highest probability of success in later-stage clinical development.

References

- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.

- Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences.

- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?

- BenchChem. (2025). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.

- Reaction Biology. (n.d.). Cytochrome P450 Assay Services.

- Unknown. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. protocols.io.

- Wang, Z., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.

- Bienta.net. (n.d.). CYP450 inhibition assay (fluorogenic).

- Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.

- ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.

- PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.

- PubMed. (2000, November 15). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.

- QPS. (n.d.). Plasma Protein Binding.

- NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.

- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.

- Unknown. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Unknown. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery.

- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).

- protocols.io. (2025, August 3). In-vitro plasma protein binding.

- ACS Publications. (2023, December 11). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry.

- BenchChem. (2025). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.

- Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.

- Conduit, G. (n.d.). Prediction of In Vivo Pharmacokinetic Parameters and Time– Exposure Curves in Rats Using Machine Learning from the Chemical Structure.

- ResearchGate. (n.d.). Overview of the study's design. (A1) In vivo rat pharmacokinetic study....

- BioAgilytix. (2022, June 23). What Parameters Are Acquired from a PK Study?

- Semantic Scholar. (2020, December 5). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation.

- FDA. (n.d.). Bioanalytical Method Validation.

- IntechOpen. (2015, November 18). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration.

- PMC. (2017, October 16). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion.

- ACS Publications. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure | Molecular Pharmaceutics.

- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.

- Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.

- PMC. (n.d.). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats.

- Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation.

- Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.

Sources

- 1. nbinno.com [nbinno.com]

- 2. criver.com [criver.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. longdom.org [longdom.org]

- 10. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. qps.com [qps.com]

- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 19. criver.com [criver.com]

- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 21. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to Determining the Solubility Profile of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data analysis and presentation. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[][2] For orally administered drugs, poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal bioavailability.[] Even for other routes of administration, solubility in various media is crucial for formulation development, purification, and manufacturing processes.

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, as a hydrochloride salt of a piperidine derivative, is expected to exhibit some degree of aqueous solubility. However, its behavior in organic solvents is a critical unknown that must be thoroughly characterized. This knowledge is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in advanced formulation strategies like solid dispersions to enhance bioavailability.

-

Preclinical and Toxicological Studies: Preparing accurate dosing solutions.

-

Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

This guide will provide a robust framework for systematically determining the solubility of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in a curated selection of organic solvents, thereby enabling and accelerating its development.

Theoretical Considerations: What Governs Solubility?

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several factors influence the solubility of a compound like Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. As a hydrochloride salt, the target compound is polar. Therefore, it is expected to be more soluble in polar solvents that can effectively solvate the charged species.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility, especially for a compound with a secondary amine and a carboxylate group.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control the temperature during solubility determination to ensure consistency and reproducibility.[4]

-

Crystal Lattice Energy: The strength of the interactions holding the solid crystal together must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms of the same compound, can lead to variations in solubility.

Strategic Selection of Organic Solvents

A comprehensive solubility profile requires testing in a range of solvents with varying polarities and functionalities. The following is a recommended list of solvents for initial screening, categorized by their properties:

| Solvent Category | Examples | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; often good solvents for polar compounds and salts. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess dipoles but lack acidic protons; good for dissolving polar compounds. |

| Nonpolar | Hexane, Toluene | Unlikely to be good solvents but important for defining the limits of solubility. |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Useful for understanding the compound's behavior in a broader polarity range. |

For context, the related compound levobupivacaine hydrochloride is reportedly freely soluble in alcohol and slightly soluble in chloroform and acetone.[5] This suggests that our target compound may exhibit similar behavior, making the polar protic and some intermediate polarity solvents particularly interesting.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3][6] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment

-

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride (ensure purity and characterization)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride into a glass vial. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 20-50 mg.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[4]

-

Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[3] Preliminary experiments may be needed to determine the optimal equilibration time.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the bulk of the undissolved solid to settle.

-

Centrifuge the vials to pellet the remaining suspended solid.[7]

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[3] This step is crucial to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride of known concentrations in the same solvent.

-

Develop a suitable HPLC method (select an appropriate column, mobile phase, and detector wavelength).

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.[3]

-

Self-Validating System and Causality

-

Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is indeed saturated and that equilibrium has been reached.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[4]

-

Why 24-72 hours of agitation? This extended period ensures that the system has reached a true thermodynamic equilibrium, especially for compounds that may dissolve slowly or undergo polymorphic transformations.[3][6]

-

Why centrifugation and filtration? These steps are essential to completely separate the dissolved solute from the undissolved solid.[3][7] Any particulate matter in the analyzed sample will lead to an overestimation of solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Category | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Intermediate Polarity | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

The results should be interpreted in the context of the solvent's properties. A high solubility in polar protic solvents like methanol and ethanol would be expected for a hydrochloride salt. The solubility in aprotic and nonpolar solvents will provide a complete picture of the compound's physicochemical nature.

Visualizing the Workflow

A clear workflow diagram can help in understanding the experimental process.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Conclusion

Determining the solubility profile of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in organic solvents is a foundational step in its development as a potential pharmaceutical agent. The shake-flask method, when executed with precision and care, provides reliable and reproducible data that is essential for guiding process chemistry, formulation development, and further preclinical studies. By understanding the "why" behind each step of the protocol, researchers can ensure the scientific integrity of their results and make well-informed decisions to advance their drug development programs.

References

-

CHEM 231L - Exp 1 - Solubility. (n.d.). Retrieved from [Link]

-

Nielsen, A. B., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Absorption Systems. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Geneesmiddeleninformatiebank. (2014, October 28). Public Assessment Report. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, March 7). (2R)-1-(Butan-2-yl)piperidine-2-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

-

Environmental Protection Agency. (2025, October 15). 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Wikipedia. (n.d.). Levobupivacaine. Retrieved from [Link]

-

Molport. (n.d.). methyl (2S)-piperidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. raytor.com [raytor.com]

- 7. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride in local anesthetics

Authored by a Senior Application Scientist

Foreword: The advent of stereoisomerically pure local anesthetics marked a significant milestone in regional anesthesia, driven by the quest for improved safety profiles without compromising efficacy. Levobupivacaine, the pure (S)-(-)-enantiomer of bupivacaine, stands as a testament to this endeavor. This technical guide provides a comprehensive exploration of the molecular and physiological mechanisms underpinning the action of Butan-2-yl (2S)-piperidine-2-carboxylate hydrochloride, commercially known as Levobupivacaine. We will dissect its interaction with voltage-gated sodium channels, explore the structural and physicochemical determinants of its activity, and detail the experimental methodologies that have been pivotal in elucidating its function and validating its clinical utility. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this widely used local anesthetic.

Part 1: The Molecular Basis of Nerve Conduction Blockade

Chemical Identity and Physicochemical Properties

Levobupivacaine is the hydrochloride salt of a single enantiomer of bupivacaine, belonging to the amino-amide class of local anesthetics. Its chemical structure consists of a hydrophilic tertiary amine and a lipophilic aromatic ring, linked by an amide bond. This amphipathic nature is crucial for its mechanism of action, allowing it to exist in both charged and uncharged forms and to partition into the lipid bilayer of neuronal membranes.

Table 1: Physicochemical Properties of Levobupivacaine

| Property | Value | Significance |

| Chemical Name | Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride | IUPAC designation. |

| Common Name | Levobupivacaine HCl | Active (S)-enantiomer of Bupivacaine. |

| Molar Mass | 324.9 g/mol | Influences diffusion characteristics. |

| pKa | 8.1 | Determines the ratio of charged to uncharged forms at physiological pH (7.4). |

| Octanol/Water Partition Coefficient | 377 | Indicates high lipid solubility, correlating with potency and duration of action. |

| Stereochemistry | (S)-enantiomer | Key determinant of its reduced cardiotoxicity compared to racemic bupivacaine. |

The pKa of 8.1 dictates that at physiological pH, a significant portion of levobupivacaine molecules are in their protonated, cationic form, which is the primary active species at the receptor site. However, the uncharged base form is necessary for penetrating the lipid-rich nerve sheath and cell membrane to reach its intracellular target.

Primary Target: The Voltage-Gated Sodium Channel (VGSC)

The principal mechanism of action for all amino-amide local anesthetics, including levobupivacaine, is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. These channels are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. By inhibiting this influx, levobupivacaine prevents the depolarization of the nerve membrane from reaching the threshold potential, thereby halting the propagation of the nerve impulse and resulting in a reversible loss of sensation.

State-Dependent Blockade: A Modulated Receptor Hypothesis

Levobupivacaine does not simply plug the sodium channel pore from the outside. Instead, it exhibits a sophisticated "state-dependent" blockade, meaning its affinity for the VGSC varies depending on the conformational state of the channel (resting, open, or inactivated).

-

The Hydrophobic Pathway: The lipid-soluble, uncharged base form of levobupivacaine diffuses across the neuronal membrane into the axoplasm.

-

Re-equilibration: Once inside the cell, it re-equilibrates into both charged (cationic) and uncharged forms.

-

Binding to the Receptor: The charged, cationic form is the predominantly active species, accessing its binding site from the intracellular side of the channel.

-

Preferential Binding: Levobupivacaine demonstrates a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This is the cornerstone of the 'modulated receptor hypothesis'.

This preferential binding has profound functional consequences. Nerves that are firing at a higher frequency (e.g., pain-transmitting C-fibers and Aδ-fibers) spend more time in the open and inactivated states. This leads to a more rapid and profound "phasic block" or "use-dependent block" in these fibers, as more binding sites become available for the drug to engage with. This contributes to the differential blockade where sensory modalities like pain and temperature are blocked before motor function.

Figure 1: State-dependent binding of Levobupivacaine to the VGSC.

Part 2: Stereoselectivity and the Safety Profile

The primary clinical advantage of levobupivacaine over its racemic parent, bupivacaine, is its improved safety profile, particularly its reduced central nervous system (CNS) and cardiovascular toxicity. This difference is not due to a change in the primary mechanism of action but is attributed to the stereospecific interactions of the enantiomers with cardiac sodium and potassium channels.

Bupivacaine is a racemic mixture of 50% levobupivacaine ((S)-enantiomer) and 50% dextrobupivacaine ((R)-enantiomer). The (R)-enantiomer, dextrobupivacaine, exhibits a higher affinity and a slower dissociation rate from cardiac sodium channels compared to levobupivacaine. This slower "off-rate" means that at physiological heart rates, dextrobupivacaine can accumulate in the blocked state, leading to a higher risk of severe cardiac events like ventricular arrhythmias and myocardial depression.

Levobupivacaine's faster dissociation from cardiac VGSCs makes it a significantly less cardiotoxic agent, providing a wider margin of safety in clinical practice.

Figure 2: Stereoselective effects on cardiac toxicity.

Part 3: Experimental Validation Protocols

The mechanistic understanding of levobupivacaine is built upon rigorous experimental validation. The following protocols are foundational for characterizing the activity of any novel local anesthetic.

Protocol: Patch-Clamp Electrophysiology for VGSC Blockade

Objective: To quantify the potency and state-dependence of levobupivacaine on isolated neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured for 24-48 hours. These neurons express a high density of the VGSC subtypes relevant to nociception.

-

Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents.

-

Voltage Protocol for Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

-

Apply levobupivacaine to the bath and repeat the pulse to measure the reduction in current amplitude. This gives the IC50 for the resting state.

-

-

Voltage Protocol for Use-Dependent (Phasic) Block:

-

Hold the cell at a depolarized potential (e.g., -70 mV).

-

Apply a train of short depolarizing pulses (e.g., 20 pulses at 10 Hz).

-

Measure the progressive decrease in the sodium current amplitude with each pulse in the train.

-

The degree of block at the end of the train, compared to the first pulse, quantifies the use-dependent effect.

-

-

Data Analysis: Dose-response curves are generated to calculate the IC50 (half-maximal inhibitory concentration) for both resting (tonic) and inactivated (phasic) states.

Figure 3: Workflow for Patch-Clamp analysis of local anesthetic action.

Protocol: In Vivo Sciatic Nerve Block Model

Objective: To determine the efficacy, onset, and duration of sensory and motor blockade in a preclinical model.

Methodology:

-

Animal Model: Adult Sprague-Dawley rats are used. Baseline sensory (paw withdrawal latency to a thermal stimulus) and motor function (toe spread, grip strength) are established.

-

Anesthesia and Injection: The rat is lightly anesthetized, and the sciatic notch is identified. A precise volume of levobupivacaine solution (e.g., 0.5%) is injected perineurally using a 25-gauge needle.

-

Sensory Block Assessment: At set time intervals (e.g., 5, 15, 30, 60, 90, 120 mins), a thermal stimulus (e.g., Hargreaves test) is applied to the plantar surface of the injected paw. The latency to withdrawal is recorded. A significant increase in latency indicates a sensory block.

-

Motor Block Assessment: At the same intervals, motor function is scored based on a scale (e.g., 0 = normal, 4 = complete paralysis/no toe spread).

-

Data Analysis:

-

Onset of Action: Time to achieve a maximal block.

-

Duration of Action: Time from onset until sensory and motor functions return to 50% of baseline.

-

Efficacy: The peak effect observed (e.g., maximal withdrawal latency).

-

This in vivo data provides crucial translational insights, correlating the molecular mechanism (VGSC blockade) with the clinically desired physiological outcome (nerve block).

Conclusion

The mechanism of action of levobupivacaine is a well-defined process centered on the state-dependent, intracellular blockade of neuronal voltage-gated sodium channels. Its clinical success is not only a result of its potent anesthetic properties, which it shares with its parent compound, but is fundamentally rooted in its stereochemically-defined structure. The (S)-enantiomer configuration confers a significantly improved safety profile by reducing its affinity and accelerating its dissociation from cardiac sodium channels, thereby mitigating the life-threatening cardiotoxicity associated with the (R)-enantiomer. The rigorous application of experimental techniques, from single-channel electrophysiology to whole-animal models, has been essential in validating this mechanism and cementing levobupivacaine's role as a cornerstone of modern regional anesthesia.

References

-

Vanhoutte, F., Vereecke, J., Verbeke, N., & Carmeliet, E. (1995). The effect of the pKa and the lipophilicity of local anesthetics on the block of the cardiac Na+ channel. Journal of molecular and cellular cardiology, 27(6), 1365–1376. [Link]

-

Strichartz, G. R., & Covino, B. G. (2009). Local Anesthetics. In P. L. Miller (Ed.), Miller's Anesthesia (7th ed., pp. 985-1014). Churchill Livingstone. [Link]

-

Mazoit, J. X., & Dalens, B. J. (2004). Pharmacokinetics of local anaesthetics in infants and children. Clinical pharmacokinetics, 43(1), 17–32. [Link]

-

Clarkson, C. W., & Hondeghem, L. M. (1985). Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology, 62(4), 396–405. [Link]

-

Strichartz, G. R. (1973). The inhibition of sodium currents in myelinated nerve by quaternary derivatives of lidocaine. The Journal of general physiology, 62(1), 37–57. [Link]

-

Foster, R. H., & Markham, A. (2000). Levobupivacaine: a review of its pharmacology and use as a local anaesthetic. Drugs, 59(3), 551–579. [Link]

Synthesis Protocol for Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing with the readily available (S)-piperidine-2-carboxylic acid. Each step is meticulously detailed, offering not just the methodology but also the underlying chemical principles and critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route to this important compound.

Introduction

Substituted piperidines are a cornerstone of modern pharmaceutical design, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and their ability to engage with a wide variety of biological targets.[1] Specifically, chiral 2-substituted piperidines, such as the title compound, are of significant interest as they allow for precise stereochemical control in the synthesis of complex molecules. Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride serves as a key intermediate, providing a versatile scaffold for further chemical elaboration.

The synthetic strategy outlined herein follows a logical and efficient three-step sequence:

-

N-Protection: The secondary amine of the starting material, (S)-piperidine-2-carboxylic acid (also known as L-pipecolinic acid), is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from interfering with the subsequent esterification reaction. The Boc group is ideal due to its stability under a range of conditions and its facile removal under acidic conditions.[2]

-

Esterification: The carboxylic acid moiety of the N-Boc protected intermediate is esterified with butan-2-ol. This reaction forms the desired butan-2-yl ester.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions using hydrochloric acid, which concurrently protonates the piperidine nitrogen to yield the final product as a stable hydrochloride salt.

This protocol has been designed to be both efficient and scalable, with in-process controls and purification steps clearly defined to ensure the isolation of a high-purity final product.

Overall Synthetic Workflow

The synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is achieved through the following three-step reaction sequence:

Caption: A diagram illustrating the three-step synthesis of the target compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[3]

Step 1: Synthesis of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

Rationale: The protection of the secondary amine of (S)-piperidine-2-carboxylic acid is essential to prevent side reactions during the subsequent esterification. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used reagent for this purpose, reacting with the amine under basic conditions to form a stable carbamate.[4]

Materials:

-

(S)-Piperidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: